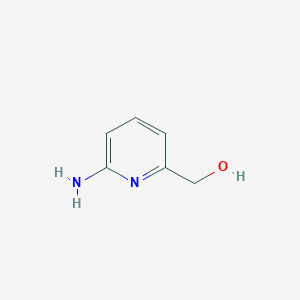

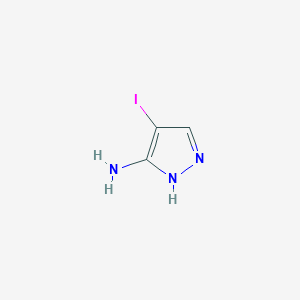

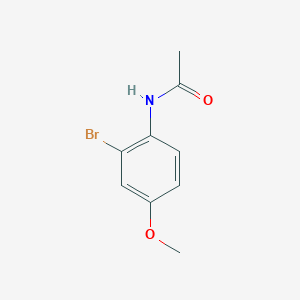

![molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0](/img/structure/B113110.png)

Imidazo[1,5-A]pyridine-5-carbaldehyde

Vue d'ensemble

Description

Imidazo[1,5-A]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . This compound has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-A]pyridine-5-carbaldehyde from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-A]pyridine-5-carbaldehyde is unique and versatile, which has led to its growing attention in various research areas . Its aromatic heterocyclic structure has great potential in several research areas, from materials science to the pharmaceutical field .

Chemical Reactions Analysis

Imidazo[1,5-A]pyridine-5-carbaldehyde can undergo a variety of chemical reactions. For instance, it can be involved in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions have been used to synthesize a variety of imidazo[1,5-A]pyridine derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Imidazo[1,5-a]pyridine-5-carbaldehyde and Its Derivatives

Imidazo[1,5-a]pyridine-5-carbaldehyde serves as a foundational compound in the synthesis of various heterocyclic compounds, which are pivotal in medicinal and organic chemistry. The versatility of this scaffold is demonstrated through various syntheses and characterizations:

Synthesis Techniques:

- Darapaneni et al. (2013) discussed the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation, highlighting the utility of Imidazo[1,5-a]pyridine-5-carbaldehyde in diverse synthetic pathways (Darapaneni, Rao, & Adimurthy, 2013).

- Pan et al. (2010) demonstrated the application of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis, providing a novel approach to synthesizing fully substituted furans, indicating the structural and reactive versatility of this compound (Pan, Li, Yan, Xing, & Cheng, 2010).

Characterization and Applications:

- Hakimi et al. (2012) highlighted the synthesis and crystallographic characterization of a cadmium chloride complex containing an Imidazo[1,5-a]Pyridine derivative, underscoring the potential of these compounds in coordination chemistry and material science (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).

- Renno et al. (2022) explored the use of imidazo[1,5-a]pyridine-based fluorescent probes in studying membrane dynamics, highlighting the importance of this scaffold in chemical biology and sensor technology (Renno, Cardano, Volpi, Barolo, Viscardi, & Fin, 2022).

Chemical Properties and Functionalization

Chemical Reactions and Modifications

The chemical reactivity and potential for modification of imidazo[1,5-a]pyridine-5-carbaldehyde and its derivatives are showcased through various studies:

- Chemical Modifications:

- Ladani et al. (2009) discussed the synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, revealing the potential for functional modifications to enhance biological activity (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

- Ravi & Adimurthy (2017) described the development of new methods for the synthesis of imidazo[1,2-a]pyridines under mild conditions, emphasizing the potential for generating functionalized derivatives for pharmaceutical applications (Ravi & Adimurthy, 2017).

Novel Architectures and Complexes

Construction of Complex Structures

Imidazo[1,5-a]pyridine-5-carbaldehyde is not only a reactive entity but also forms the backbone for complex structures, contributing to advancements in various scientific fields:

- Formation of Complex Structures:

- Alcarazo et al. (2005) discussed the imidazo[1,5-a]pyridine skeleton as a versatile platform for generating new types of stable N-heterocyclic carbenes, signifying its importance in organometallic chemistry and catalysis (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Orientations Futures

Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there are many future directions for research and development involving this compound.

Propriétés

IUPAC Name |

imidazo[1,5-a]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPBTUUKUMKNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527682 | |

| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyridine-5-carbaldehyde | |

CAS RN |

85691-71-0 | |

| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,5-a]pyridine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

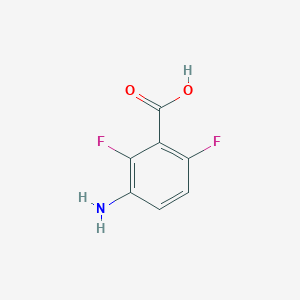

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)